2-((1-(4-(Dimethylamino)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)PYRIDINE-3-CARBOXYLIC ACID typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of maleic anhydride with aromatic amines, followed by cyclization using thionyl chloride (SOCl₂) under reflux conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via the reaction of 4-cyanopyridine with 2-ethenylpyridine and dimethylamine in a one-pot synthesis.
Coupling with Pyridine-3-Carboxylic Acid: The final step involves coupling the synthesized pyrrolidine derivative with pyridine-3-carboxylic acid using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({1-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)PYRIDINE-3-CARBOXYLIC ACID can undergo various types of chemical reactions:
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium, H₂O₂ in the presence of a catalyst.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-({1-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)PYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical transformations.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-({1-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)PYRIDINE-3-CARBOXYLIC ACID involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the pyrrolidine and pyridine rings can engage in π-π stacking or hydrophobic interactions . These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(DIMETHYLAMINO)PYRIDINE (DMAP): A catalyst used in acylation reactions.
1-(4-(DIMETHYLAMINO)PHENYL)PROPAN-1-ONE: A compound with similar structural features used in organic synthesis.
Uniqueness
2-({1-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)PYRIDINE-3-CARBOXYLIC ACID is unique due to its combination of a pyridine ring, a pyrrolidine ring, and a dimethylamino group, which provides a versatile scaffold for various chemical reactions and biological interactions
Properties
Molecular Formula |
C18H17N3O4S |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-[1-[4-(dimethylamino)phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C18H17N3O4S/c1-20(2)11-5-7-12(8-6-11)21-15(22)10-14(17(21)23)26-16-13(18(24)25)4-3-9-19-16/h3-9,14H,10H2,1-2H3,(H,24,25) |
InChI Key |
WMUVSGBCOCOYCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.